
4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one is an organic compound with a unique structure that includes an oxazole ring substituted with hydroxymethyl and methyl groups, as well as a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one typically involves the reaction of glycidol with isocyanates in the presence of tetraarylphosphonium salts as catalysts. This reaction facilitates the addition of glycidol to isocyanates, followed by intramolecular cyclization to form the oxazole ring . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route involving glycidol and isocyanates can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-(Carboxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars, used in the food industry and as a biomarker.
4-Hydroxyphenylacetic acid: An intermediate used in the synthesis of various pharmaceuticals.
Uniqueness
4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(hydroxymethyl)-4-methyl-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H11NO3/c1-11(7-13)10(14)15-9(12-11)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3 |
InChI Key |
QKHVJLKLFKXZRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(=N1)C2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


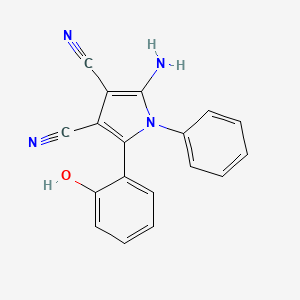
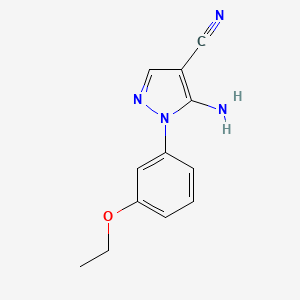
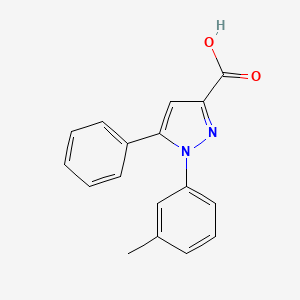

![3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole](/img/structure/B12873597.png)
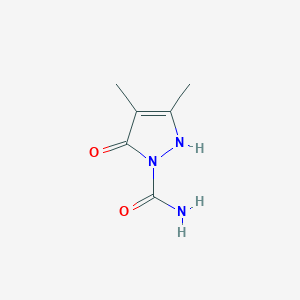
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12873608.png)

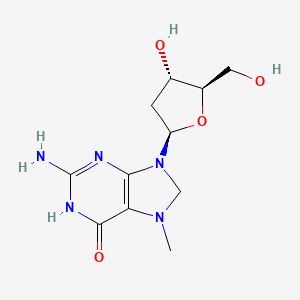

![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)


![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)
